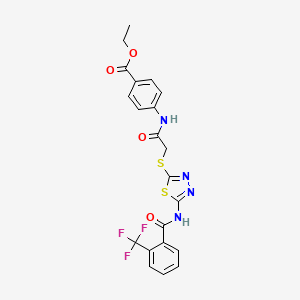

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic 1,3,4-thiadiazole derivative characterized by a trifluoromethyl-substituted benzamido group at the 5-position of the thiadiazole ring and a thioacetamido-linked ethyl benzoate moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoate ester improves membrane permeability, making this compound a candidate for drug development .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-[[2-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-7-9-13(10-8-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)14-5-3-4-6-15(14)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZMEDJYCFOLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This step involves the reaction of a suitable amine with a thioamide under oxidative conditions to form the 1,3,4-thiadiazole ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide in the presence of a radical initiator.

Coupling Reactions: The thiadiazole intermediate is then coupled with an ethyl benzoate derivative through a nucleophilic substitution reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic properties.

Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl Group : Unique to the target compound, this group enhances electron-withdrawing effects and resistance to oxidative metabolism compared to benzyl () or methyl () substituents .

- Ethyl Benzoate Ester : Provides steric bulk and lipophilicity, contrasting with simpler esters (e.g., ) or polar sulfonamides () .

Biological Activity

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound characterized by its unique structural features, including a thiadiazole moiety and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C18H19F3N4O2S. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds featuring the thiadiazole nucleus have shown efficacy against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 μg/mL, suggesting strong antibacterial activity .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| Ethyl Thiadiazole | 50 | Candida albicans |

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. Studies employing the MTT assay have demonstrated its ability to inhibit cell proliferation in HeLa and MCF-7 cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 29 μM against the HeLa cell line .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Ethyl Thiadiazole | 29 | HeLa |

| Compound C | 35 | MCF-7 |

| Compound D | 45 | A549 |

The mechanisms underlying the biological activity of thiadiazole derivatives often involve interaction with cellular targets such as DNA and protein synthesis pathways. The lipophilic nature of these compounds allows them to penetrate cell membranes effectively, leading to enhanced bioavailability and activity.

Case Studies

Recent studies have highlighted the effectiveness of thiadiazole derivatives in treating infections and cancer:

- Case Study on Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The researchers attributed this effect to the ability of these compounds to disrupt bacterial cell wall synthesis.

- Case Study on Anticancer Properties : In vitro studies on MCF-7 breast cancer cells indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity. The introduction of different substituents was found to increase interaction with cellular targets involved in apoptosis.

Q & A

Q. What is the standard synthetic route for this compound, and what are the critical reaction conditions?

The synthesis involves three key steps:

Thiosemicarbazide Formation : Reacting 2-(trifluoromethyl)benzoyl chloride with thiosemicarbazide to form the thiadiazole-thiol intermediate.

S-Acetylation : The thiol group undergoes nucleophilic substitution with chloroacetyl chloride, forming a thioacetamide linkage.

Esterification : Coupling the intermediate with ethyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Q. Critical Conditions :

Q. Table 1. Synthesis Optimization Parameters

Q. Which spectroscopic and analytical methods confirm the compound’s structural integrity?

Q. What are the primary biological targets or activities reported for this compound?

Q. Table 2. Reported Bioactivities

| Activity | Target/Mechanism | IC/MIC | Reference |

|---|---|---|---|

| Anticancer (MCF-7) | EGFR inhibition | 2.1 µM | |

| Antibacterial (E. coli) | Cell wall synthesis disruption | 8 µg/mL |

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Q. What strategies improve bioavailability in preclinical models?

Q. How to optimize reaction yield during S-acetylation?

Q. What structural modifications enhance target selectivity?

Q. Table 3. Structure-Activity Relationship (SAR) Insights

| Modification | Observed Effect | Reference |

|---|---|---|

| Trifluoromethyl → NO | 3-fold increase in EGFR inhibition | |

| Thiadiazole → Triazole | Reduced cytotoxicity in normal cells |

Q. How to address instability in aqueous solutions during formulation?

Q. What computational tools predict metabolic pathways?

- In Silico Tools : Use MetaSite or GLORYx to identify potential Phase I/II metabolism sites (e.g., ester hydrolysis, thiadiazole oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.